ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the furan-2-ylmethyl group and the trifluoromethylbenzoyl group. The final step involves the esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of furanones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the furan ring can participate in π-π interactions with aromatic residues.
Comparison with Similar Compounds
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared to similar compounds such as:
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-benzoylimino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(methyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H19F3N4O5 |
---|---|
Molecular Weight |
536.5 g/mol |
IUPAC Name |
ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[3-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C27H19F3N4O5/c1-2-38-26(37)20-14-19-22(31-21-10-3-4-11-33(21)25(19)36)34(15-18-9-6-12-39-18)23(20)32-24(35)16-7-5-8-17(13-16)27(28,29)30/h3-14H,2,15H2,1H3 |
InChI Key |
HWGOHYDCKPIYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC=C4)C(F)(F)F)CC5=CC=CO5 |
Origin of Product |
United States |
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